N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide
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Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a trifluoromethyl group, a nitro group, and a pyrazole ring, making it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with ethyl 2-bromoacetate to form an intermediate, which is then reacted with 3-nitro-1H-pyrazole under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) for reduction reactions and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can result in various substituted derivatives.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. For example, the nitro group can participate in redox reactions, while the pyrazole ring can interact with various biological targets, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-amino-1H-pyrazol-1-yl)acetamide
- N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methyl-1H-pyrazol-1-yl)acetamide
Uniqueness
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-nitropyrazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N4O3/c13-8-2-1-7(12(14,15)16)5-9(8)17-11(21)6-19-4-3-10(18-19)20(22)23/h1-5H,6H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAKPOAAYLSGNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)CN2C=CC(=N2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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